Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Scaffold
The introduction of two fluorine atoms at the 5-position of the 2-azabicyclo[2.2.1]heptane scaffold significantly increases lipophilicity. The predicted LogP for (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is 0.84 . In contrast, the parent non-fluorinated 2-azabicyclo[2.2.1]heptane has a predicted LogP of 0.5 [1]. This 68% increase in LogP value is critical for enhancing passive membrane permeability and improving bioavailability of drug candidates incorporating this scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.84 (predicted for hydrochloride salt) |
| Comparator Or Baseline | 2-azabicyclo[2.2.1]heptane: 0.5 (predicted) |
| Quantified Difference | +0.34 LogP units (68% increase) |
| Conditions | Predicted values based on molecular structure; measured conditions not specified |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across cell membranes, a key determinant of oral absorption and central nervous system penetration, making this fluorinated scaffold a strategic choice for optimizing drug-like properties.
- [1] PubChem. (2025). 2-Azabicyclo[2.2.1]heptane (CID 11079968). View Source
